4-(5-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one
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Description
The compound “5-Bromo-2-fluorophenylacetic acid” is a related compound with a molecular formula of C8H6BrFO2 and an average mass of 233.034 Da . It’s an important organic intermediate in medicinal chemistry .
Synthesis Analysis
The synthesis of a related compound, “(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone”, was reported in a study . The compound was obtained by an unreported synthetic method and its structure was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-fluorophenylacetic acid” was analyzed using various methods including 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction . The study also used density functional theory to further understand the molecular electrostatic potential and frontier molecular orbitals of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-fluorophenylacetic acid” include a molecular formula of C8H6BrFO2, an average mass of 233.034 Da, and a monoisotopic mass of 231.953506 Da .
Safety and Hazards
The safety information for “5-Bromo-2-fluorophenylacetic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
properties
IUPAC Name |
4-(5-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO2/c10-5-1-2-7(11)6(3-5)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCBQDUXIJXEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C2=C(C=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one |
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